Methyl 2,4,5-trimethoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-6-10(15-3)9(14-2)5-7(8)11(12)16-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQYUDLPVJWPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies of Methyl 3,4,5 Trimethoxybenzoate
Classical Synthetic Routes
Traditional methods for synthesizing methyl 3,4,5-trimethoxybenzoate (B1228286) have been well-established and are characterized by their multi-step nature, often starting from readily available precursors like gallic acid.
Esterification of 3,4,5-Trimethoxybenzoic Acid with Methanol (B129727)
A primary and straightforward method for producing methyl 3,4,5-trimethoxybenzoate is the Fischer esterification of 3,4,5-trimethoxybenzoic acid with methanol. ekb.egmdma.ch This acid-catalyzed reaction typically employs a strong acid, such as sulfuric acid, to protonate the carboxyl group, thereby activating it for nucleophilic attack by methanol. ekb.egppublishing.org The reaction mixture is usually heated to reflux to drive the equilibrium towards the formation of the ester. ekb.eg Following the reaction, the crude product is often purified by pouring the mixture into an aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by extraction with an organic solvent like ethyl acetate. ekb.eg The yield of this esterification process is influenced by the electronic nature of the benzoic acid derivative, with 3,4,5-trimethoxybenzoic acid showing a high yield of 89% due to the stabilizing effect of the trimethoxy groups on the carbocation intermediate. ppublishing.org
Table 1: Esterification of 3,4,5-Trimethoxybenzoic Acid
| Reactant 1 | Reactant 2 | Catalyst | Reaction Condition | Product | Yield | Reference |
| 3,4,5-Trimethoxybenzoic Acid | Methanol | Sulfuric Acid | Reflux for 8 hours | Methyl 3,4,5-trimethoxybenzoate | 80% | ekb.eg |
| 3,4,5-Trimethoxybenzoic Acid | Methanol | Sulfuric Acid | Not specified | Methyl 3,4,5-trimethoxybenzoate | 89% | ppublishing.org |
Methylation Reactions of Gallic Acid Derivatives
Another classical approach involves the methylation of gallic acid or its derivatives. medchemexpress.comgoogle.com A common industrial method starts with the methylation of gallic acid using dimethyl sulfate (B86663) to produce 3,4,5-trimethoxybenzoic acid. google.comgoogle.com This is then followed by the esterification of the resulting acid with methanol, as described in the previous section. google.comgoogle.com
Alternatively, a two-step process starting from gallic acid can be employed. google.compatsnap.com First, gallic acid is esterified with methanol in the presence of sulfuric acid to yield methyl gallate. google.compatsnap.com Subsequently, the hydroxyl groups of methyl gallate are methylated. google.compatsnap.com This methylation can be achieved using various methylating agents. One method involves using methyl chloride gas in a solvent such as N,N-dimethylformamide (DMF) with an inorganic base like potassium carbonate or sodium carbonate acting as an acid scavenger. google.compatsnap.com Another approach utilizes dimethyl sulfate in the presence of a base like sodium hydroxide. ekb.eg
Table 2: Two-Step Synthesis from Gallic Acid
| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product | Overall Yield | Reference |
| Gallic Acid | Methanol, Sulfuric Acid | Methyl Gallate | Methyl Chloride, Potassium Carbonate, DMF | Methyl 3,4,5-trimethoxybenzoate | 86.5% | patsnap.com |
| Gallic Acid | Methanol, Sulfuric Acid | Methyl Gallate | Methyl Chloride, Sodium Carbonate, DMF | Methyl 3,4,5-trimethoxybenzoate | 84.6% | google.com |
Modern and Green Chemistry Approaches to Synthesis
In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of one-pot reactions and the use of solid acid catalysts for the production of methyl 3,4,5-trimethoxybenzoate.
One-Step Synthesis Protocols from Gallic Acid
To streamline the synthesis and reduce waste, one-step methods for producing methyl 3,4,5-trimethoxybenzoate directly from gallic acid have been developed. google.com These protocols combine both the esterification and methylation reactions into a single process. In one such method, gallic acid is reacted with methyl chloride gas in N,N-dimethylformamide (DMF) as a solvent, with potassium carbonate serving as an acid-binding agent. google.com This approach simplifies the procedure and shortens the reaction time, making it a more efficient and environmentally friendly alternative to the traditional two-step process. google.com The reaction is typically initiated at a low temperature (below 10°C) during the introduction of methyl chloride and then heated to around 110°C to complete the reaction. google.com Yields for this one-step synthesis have been reported to be in the range of 84-85%. google.com
Table 3: One-Step Synthesis from Gallic Acid
| Starting Material | Reagents | Solvent | Yield | Reference |
| Gallic Acid | Methyl Chloride, Potassium Carbonate | DMF | 84.6% - 85.3% | google.com |
Catalytic Synthesis Utilizing Solid Acid Catalysts
The use of solid acid catalysts presents a greener alternative to traditional homogeneous acid catalysts like sulfuric acid. Solid catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying product purification. Zirconium-based solid acids, particularly those fixed with titanium, have shown significant activity in catalyzing the esterification of various benzoic acids with methanol. mdpi.com In a study, a titanium-zirconium solid acid catalyst was used for the synthesis of a series of methyl benzoate (B1203000) compounds, demonstrating the potential for these catalysts in the production of methyl 3,4,5-trimethoxybenzoate. mdpi.com The reaction is typically carried out by refluxing the benzoic acid and methanol in the presence of the solid catalyst. mdpi.com For instance, the esterification of p-methylbenzoic acid using this catalyst system at 120°C for 24 hours resulted in a high yield, and the catalyst could be recovered and reused with similar activity. mdpi.com While this specific study did not report the direct synthesis of methyl 3,4,5-trimethoxybenzoate, the methodology is applicable.
Industrial Synthesis Considerations and Efficiency Improvements
For industrial-scale production of methyl 3,4,5-trimethoxybenzoate, efficiency and cost-effectiveness are paramount. google.compatsnap.com Traditional industrial methods often involve the two-step process of methylating gallic acid with dimethyl sulfate followed by esterification. google.comgoogle.com However, the use of dimethyl sulfate, a highly toxic chemical, poses significant environmental and safety concerns. google.com
To address these issues, newer industrial methods focus on improving efficiency and reducing environmental impact. The one-step synthesis from gallic acid using methyl chloride is a significant improvement as it avoids the use of dimethyl sulfate and streamlines the production process. google.com Another improved method involves the esterification of gallic acid to methyl gallate, followed by methylation with methyl chloride. google.compatsnap.com This route also avoids the highly toxic dimethyl sulfate and has been shown to achieve high yields and product purity, making it suitable for large-scale commercial production. google.compatsnap.com These modern approaches aim to increase raw material availability, reduce pollution, and lower production costs, thereby meeting the growing market demand for methyl 3,4,5-trimethoxybenzoate. google.com
Occurrence and Isolation from Natural Sources
Botanical and Microbial Sources of Methyl 3,4,5-trimethoxybenzoate (B1228286)
The distribution of Methyl 3,4,5-trimethoxybenzoate in nature is diverse, having been reported in several plant species.
Methyl 3,4,5-trimethoxybenzoate is a known constituent of the volatile oils derived from plants of the Eucalyptus genus. researchgate.net Volatile oils, also known as essential oils, are complex mixtures of volatile compounds that contribute to the fragrance and biological properties of the plant. The presence of this compound in Eucalyptus highlights its role as a component of the plant's chemical profile.
The compound has been isolated or identified in extracts from a range of plant species.
Pterolobium hexapetallum : Methyl 3,4,5-trimethoxybenzoate has been reported to be isolated from the stems of Pterolobium hexapetallum. biorlab.com
Punica granatum : The pomegranate, Punica granatum, is another botanical source where Methyl 3,4,5-trimethoxybenzoate has been reported. researchgate.net
Tapinanthus bangwensis : Extensive phytochemical screening of Tapinanthus bangwensis has identified the presence of various classes of compounds, including phenols, flavonoids, saponins, and tannins. However, based on available scientific literature, the specific compound Methyl 3,4,5-trimethoxybenzoate has not been reported as a constituent of this plant.
Buxus natalensis : Phytochemical investigations into Buxus natalensis have led to the isolation of numerous compounds, particularly triterpenoidal alkaloids. While related phenolic compounds like methyl syringate have been identified, the presence of Methyl 3,4,5-trimethoxybenzoate has not been documented in the existing literature for this species.
Table 1: Reported Botanical Sources of Methyl 3,4,5-trimethoxybenzoate
| Plant Species | Family | Part(s) Reported | Reference(s) |
|---|---|---|---|
| Eucalyptus species | Myrtaceae | Volatile Oils | researchgate.net |
| Pterolobium hexapetallum | Fabaceae | Stems | biorlab.com |
| Punica granatum | Lythraceae | Not Specified | researchgate.net |
Extraction and Purification Techniques from Natural Matrices
The isolation of Methyl 3,4,5-trimethoxybenzoate from natural sources involves standard phytochemical procedures. A general approach can be inferred from synthetic purification methods that mimic the isolation from a complex mixture. researchgate.net
The process typically begins with the extraction of the plant material using a suitable solvent, such as acetone, to create a crude extract. This extract, containing a mixture of compounds, is then subjected to further processing. The solvent is often removed by rotary evaporation to yield a concentrated residue. researchgate.net This residue can then be mixed with water and partitioned with a less polar solvent, like ethyl acetate, to selectively draw out compounds of intermediate polarity, including Methyl 3,4,5-trimethoxybenzoate. researchgate.net
For purification, the resulting extract can be washed with an aqueous solution, such as sodium bicarbonate, to remove acidic impurities. researchgate.net Final purification is often achieved through crystallization. After evaporating the solvent, the crude product can be left to crystallize, sometimes yielding pure needles of the compound. researchgate.net The purity and structure of the isolated compound are then confirmed using spectroscopic methods.
Role in Natural Product Biosynthesis
Methyl 3,4,5-trimethoxybenzoate is recognized as a significant intermediate in the biosynthesis of a diverse array of other natural products. researchgate.net Its core structure, derived from gallic acid, serves as a building block for more complex molecules. researchgate.net
It is a precursor in the formation of natural products such as:
Lomandrone , a principal pigment found in Lomandra hastilis. researchgate.net
The aglycon of Actinoflavoside , a compound isolated from Saccharothrix actinoflava. researchgate.net
Cercidinin A , an ellagitannin isolated from the bark of Cercidiphyllum japonicum. researchgate.net
Various isocoumarins like kigelin and reticulol. researchgate.net
The cactus alkaloid mescaline . researchgate.net
The biosynthesis of Methyl 3,4,5-trimethoxybenzoate itself starts from gallic acid, a common plant phenolic. The process involves the methylation of the hydroxyl groups and the esterification of the carboxylic acid group of gallic acid. researchgate.net This transformation highlights the compound's position as a secondary metabolite, derived from a more fundamental precursor in the plant's metabolic pathways.
Exploring the Versatility of the 3,4,5-Trimethoxybenzoate Scaffold in Medicinal Chemistry
The methyl 3,4,5-trimethoxybenzoate core structure, a derivative of the naturally occurring gallic acid, serves as a pivotal building block in the synthesis of a wide array of organic molecules. Its unique substitution pattern, featuring three methoxy (B1213986) groups on the phenyl ring, imparts specific electronic and steric properties that are leveraged in the design of novel compounds with potential therapeutic applications. This article delves into the chemical derivatization and strategic incorporation of this valuable moiety into more complex molecular architectures.
Biological Activities and Molecular Mechanisms
Antioxidant and Free Radical Scavenging Properties
Methyl 2,4,5-trimethoxybenzoate is classified as a polyphenol, a major class of compounds widely recognized for their antioxidant capabilities which allow them to protect cells from the damaging effects of free radicals. cymitquimica.comcymitquimica.com
Melanogenesis Modulation and Tyrosinase Inhibition
Tyrosinase is a key enzyme in the process of melanogenesis, the pathway responsible for melanin (B1238610) production. Inhibitors of this enzyme are of significant interest for cosmetic and therapeutic applications related to hyperpigmentation.
Research into extracts from the endophytic fungus Rahnella aquatilis revealed effective tyrosinase inhibition. researchgate.net Subsequent bioassay-guided fractionation of this active extract led to the isolation of this compound as one of its chemical constituents. researchgate.netresearchgate.net This association suggests that the compound may contribute to the observed anti-melanogenesis activity, although direct studies on the isolated molecule are required to confirm and quantify its specific inhibitory effect on tyrosinase.
Antiproliferative and Cytotoxic Activities in Cellular Models (in vitro)
The potential of natural compounds to inhibit the growth of cancer cells is a primary focus of pharmacological research. The cytotoxic effects of this compound have been inferred from studies on extracts in which it is a component.
Extracts from twelve different endophytes, including Rahnella aquatilis from which this compound was isolated, demonstrated cytotoxic activities with IC₅₀ values ranging from 0.12 to 19.83 µg/ml in one study. researchgate.net Another study noted that a derivative of drimenol (B159378), synthesized using a 2,4,5-trimethoxybenzoate moiety, showed cytotoxic effects against various cancer cell lines, including prostate (PC-3), colon (HT-29), and breast (MCF-7) cancer cells. mdpi.com However, the cytotoxic activity of the this compound fragment alone was not reported.
| Source/Context | Tested Material | Observed Activity | Reference |
|---|---|---|---|
| Endophytic Fungi from Taiwanese Plants | Crude Extracts (containing this compound) | Exhibited cytotoxicities with IC₅₀ values ranging from 0.12–19.83 µg/ml. | researchgate.net |
| Synthetic Sesquiterpene-aryl Esters | Derivative containing a 2,4,5-trimethoxybenzoate group | Showed cytotoxic effects on PC-3, HT-29, and MCF-7 cancer cell lines. | mdpi.com |
Apoptosis, or programmed cell death, is a critical pathway that can be targeted by anticancer agents. While there is no direct evidence detailing the apoptosis-inducing mechanisms of this compound itself, studies on more complex molecules containing this structural unit provide some insights. For instance, a novel sesquiterpene-aryl ester derivative was found to induce apoptosis through the activation of caspases 3/7 and the inhibition of Topoisomerase I, a crucial enzyme for controlling DNA topology. mdpi.com The stabilization of the Topoisomerase I-DNA complex by inhibitors leads to DNA damage and subsequently triggers apoptosis. mdpi.com However, it remains unconfirmed whether this compound alone can initiate such a cascade.
There is currently no information available from the reviewed scientific literature to suggest that this compound acts as a microtubule-destabilizing agent. This mechanism of action, which involves the disruption of tubulin polymerization, is characteristic of many potent anticancer compounds, but has not been associated with this compound.
Enzyme Modulation Studies
Glucokinase is a key enzyme in glucose metabolism and a target for diabetes therapeutic development. Based on the available scientific literature, there is no evidence to suggest that this compound functions as a glucokinase activator.
Matrix Metalloproteinase-9 Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both normal physiological processes and diseases. nih.gov Overexpression of MMP-9, in particular, is associated with various pathological conditions, including cancer metastasis and neuroinflammatory diseases. nih.govnih.gov The inhibition of MMP-9 is, therefore, a significant target for therapeutic intervention. nih.gov
Currently, there is no direct scientific evidence from the reviewed literature to suggest that this compound or its immediate derivatives are inhibitors of Matrix Metalloproteinase-9. While computational studies have identified potential MMP-9 inhibitors from other natural product classes, such as cinnamic acid derivatives nih.gov, similar targeted investigations on trimethoxybenzoic acid derivatives, specifically this compound, have not been reported. Therefore, the potential of this compound and its analogues to act as MMP-9 inhibitors remains an open area for future research.
Other Reported Biological Activities of Derivatives (molecular/cellular level)
Derivatives of this compound have been associated with a variety of other biological effects, as detailed in the following subsections. It is important to note that in many instances, these activities are attributed to crude extracts containing a mixture of compounds, and the specific contribution of this compound derivatives is not always definitively established.
Inflammation is a complex biological response involving various cellular and molecular mediators. Chronic inflammation is a hallmark of many diseases. Several studies have indicated that extracts containing this compound possess anti-inflammatory properties.
For instance, an extract from the endophytic bacterium Rahnella aquatilis, which was found to produce this compound among other compounds, demonstrated inhibitory effects on superoxide (B77818) anion generation in human neutrophils. researchgate.net The production of reactive oxygen species like the superoxide anion is a key event in the inflammatory cascade. Furthermore, extracts from various endophytic fungi have been shown to possess anti-inflammatory activities, and these fungi are known to produce a diverse array of bioactive metabolites, including aromatic compounds. researchgate.net
While these findings are promising, further research is required to isolate the specific anti-inflammatory effects of this compound derivatives and to elucidate their precise molecular mechanisms, such as their potential interaction with pro-inflammatory enzymes and signaling pathways.
The search for novel antimicrobial agents is a global health priority. Natural products are a rich source of such compounds. This compound has been isolated from endophytic fungi, which are known to produce a wide range of biologically active compounds with antimicrobial properties. researchgate.netmdpi.com
For example, sesquiterpene-aryl ester derivatives have been synthesized using a drimenol backbone, which itself exhibits antibacterial and antifungal activity. mdpi.com One such synthesized derivative incorporated a 2,4,5-trimethoxybenzoate moiety. mdpi.com However, the direct antimicrobial activity of this specific derivative was not reported in the study. mdpi.com Other research has shown that endophytic fungi isolated from medicinal plants exhibit significant antimicrobial activity, though the compounds responsible are not always identified as derivatives of this compound. researchgate.net
These findings suggest that the broader chemical family to which this compound belongs is a promising area for the discovery of new antimicrobial agents. Direct testing of this compound and its derivatives against a panel of pathogenic microbes is needed to determine their spectrum of activity and mechanism of action.
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Compounds that can protect neurons from damage hold therapeutic promise. Extracts from plants and their associated endophytic fungi have been investigated for neuroprotective effects.
While there is currently no direct evidence linking this compound or its derivatives to neuroprotective activity, extracts from plants known to sometimes host endophytes that produce this compound have shown such potential. For example, extracts of Annona atemoya have demonstrated neuroprotective activities, though the specific constituents responsible were not fully identified. researchgate.net Given that endophytes can produce a diverse array of secondary metabolites, it is plausible that derivatives of this compound could contribute to such effects. This remains a speculative area requiring dedicated investigation.
Calcium channels play a critical role in cellular signaling, and their modulation can impact a wide range of physiological processes. To date, scientific literature has not reported any specific studies investigating the calcium channel antagonistic activity of this compound or its derivatives. This represents a gap in the current knowledge of the pharmacological profile of this class of compounds.
Nitric oxide (NO) is a crucial signaling molecule involved in various physiological and pathological processes, including inflammation and neurotransmission. The modulation of its production, often mediated by nitric oxide synthase (NOS) enzymes, is a target for therapeutic intervention.
Extracts from endophytic fungi, which are known to produce this compound, have shown the ability to modulate nitric oxide levels. researchgate.net For example, some extracts have been observed to decrease NO production by 30-60%. researchgate.net Furthermore, computational docking studies on metabolites from an endophytic Penicillium species suggested that certain fatty acids could act as moderate inhibitors of inducible nitric oxide synthase (iNOS). researchgate.net While this does not directly implicate this compound derivatives, it highlights that endophytes are a source of iNOS inhibitors. The potential for derivatives of this compound to modulate nitric oxide release, either by interacting with NOS enzymes or through other mechanisms, warrants further investigation.
Structure Activity Relationship Sar Investigations
Correlating Structural Features with Biological Efficacy
The biological efficacy of compounds containing the 2,4,5-trimethoxyphenyl group is intrinsically linked to its specific structural features. The number and position of the methoxy (B1213986) (-OCH3) groups on the phenyl ring are critical determinants of activity. Studies on chalcones—compounds featuring two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system—have demonstrated that the presence of methoxy groups significantly contributes to their cytotoxic effects. researchgate.net
The 2,4,5-trimethoxy substitution pattern, in particular, has been identified as a key contributor to the anticancer properties of certain chalcone (B49325) series. When compared with other substitution patterns, this arrangement can enhance the molecule's interaction with biological targets. The conjugated double bond and carbonyl group in the chalcone backbone are also vital for biological action, and the electronic effects of the methoxy groups on the aromatic ring can modulate the reactivity and binding affinity of this system. researchgate.net
Impact of Substituent Modifications on Activity Profiles
Systematic modification of substituents on and around the 2,4,5-trimethoxyphenyl core has provided detailed insights into the SAR of these compounds. Research has focused on altering the methoxy groups, modifying the second aromatic ring (in chalcone-like structures), and changing the linker between structural domains.
In one study, a series of chalcones were synthesized from asaronaldehyde (2,4,5-trimethoxybenzaldehyde) to evaluate their anticancer and antioxidant activities. The findings underscore the importance of the substitution pattern on the second aromatic ring (Ring B) for cytotoxicity. For example, introducing a hydroxyl group at the para-position of Ring B generally led to potent anticancer activity. researchgate.net
Another comprehensive study on 3',4',5'-trimethoxychalcone analogues revealed specific SAR trends regarding their ability to inhibit nitric oxide production and tumor cell proliferation. The activity of these compounds was highly sensitive to the substitution on the second aryl ring. researchgate.net For instance, compounds with a 4-hydroxy-3-methoxy or a 3,4-dihydroxy substitution pattern on the second ring were among the most potent inhibitors of NO production. researchgate.net
The table below presents the inhibitory concentrations (IC₅₀) for a selection of 3',4',5'-trimethoxychalcone analogues against NO production, illustrating the impact of substituent modifications.
| Compound Name | Ring B Substituents | IC₅₀ (µM) for NO Production Inhibition |
| 7 | 4-Hydroxy-3-methoxy | 0.3 |
| 11 | 3,4-Dihydroxy | 1.5 |
| 14 | 3-Hydroxy-4-methoxy | 1.3 |
| 15 | 3-Methoxy | 0.3 |
Data sourced from a study on 3',4',5'-trimethoxychalcone analogues. researchgate.net
Similarly, modifications to the core structure of chalcones derived from a 3,4,5-trimethoxyphenyl A ring showed that introducing a heterocyclic 1,2,4-triazole (B32235) ring reduced antiproliferative activity compared to the chalcone precursor. mdpi.com However, such modifications are sometimes pursued to introduce other desired biological activities, like aromatase inhibition, demonstrating a common strategy in lead optimization where a balance of multiple activities is sought. mdpi.com
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological effect. dovepress.comdergipark.org.tr These models serve as 3D queries to screen virtual libraries for new, structurally diverse compounds that are likely to be active. dovepress.com For molecules containing a trimethoxybenzoyl moiety, pharmacophore models typically highlight features such as hydrogen bond acceptors (from the oxygen atoms of the methoxy and carbonyl groups), hydrophobic regions, and aromatic rings. researchgate.net
Lead optimization is the process of refining a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties. For trimethoxybenzoyl-containing compounds, this involves several strategies:
Hybrid Molecule Design : This approach involves combining the trimethoxybenzoyl pharmacophore with other known active scaffolds to create a single hybrid molecule. For instance, hybrids of a trimethoxybenzene group, a thiazolidinedione, and a thiazole (B1198619) have been designed and synthesized to act as anticancer agents by targeting DNA topoisomerases. researchgate.net
Structure-Based Design : When the 3D structure of the biological target is known, structure-based pharmacophore models can be generated. ijper.orgnih.gov These models incorporate information about the target's binding site, including key amino acid residues that interact with the ligand. This allows for the rational design of modifications to the lead compound to enhance these interactions. nih.gov
Systematic SAR Exploration : As detailed in the previous section, systematically modifying substituents and linkers is a core lead optimization strategy. By generating small, focused libraries of analogues, researchers can probe the chemical space around a lead compound to identify modifications that improve the activity profile. nih.govmdpi.comrsc.org For example, after identifying a hit compound, new series are generated with specific modifications based on modeling and initial SAR data to improve efficacy and selectivity. nih.gov
These computational and synthetic strategies are integral to translating a promising compound containing the 2,4,5-trimethoxybenzoyl feature into a viable drug candidate.
Metabolism and Biotransformation Pathways in Vitro/microbial Studies
Methyl Group Transfer Mechanisms in Microorganisms
The initial and crucial step in the microbial metabolism of many methoxylated aromatic compounds is the removal of methyl groups, a process known as O-demethylation. In the case of 2,4,5-trimethoxybenzoic acid, the carboxylic acid form of Methyl 2,4,5-trimethoxybenzoate, studies have elucidated a specific mechanism for the removal of at least one of its methoxyl groups.
Research on the degradation of 2,4,5-trimethoxybenzoic acid by the soil bacterium Arthrobacter has provided evidence for a mechanism involving enzymatic hydration followed by the elimination of methanol (B129727). nih.govnih.govasm.org This process is distinct from the more commonly cited O-demethylase monooxygenase systems that utilize molecular oxygen and reducing equivalents to hydroxylate the aromatic ring, releasing formaldehyde. asm.org The hydration mechanism suggests a different strategy for cleaving the stable ether bond of the methoxy (B1213986) group.
While the degradation of 2,4,5-trimethoxybenzoic acid by Arthrobacter involves this hydration and methanol elimination, it is proposed that the other two methoxyl groups are likely removed by oxidative demethylation to form the necessary hydroxyl groups for subsequent ring fission. asm.org In broader microbial metabolism, several strategies for aromatic O-demethylation exist, including the use of Rieske-type oxygenases and cytochrome P450 monooxygenases. port.ac.uk Another mechanism observed in some aerobic bacteria involves tetrahydrofolate (THF)-dependent O-demethylases, which transfer the methyl group to THF, thereby avoiding the production of cytotoxic formaldehyde. port.ac.uk
Biochemical Conversion to Other Metabolites
The microbial breakdown of 2,4,5-trimethoxybenzoic acid results in the formation of several intermediate metabolites as the parent compound is progressively transformed. A key intermediate identified in the catabolic pathway by Arthrobacter is 4-Methoxygentisic acid. nih.govnih.govasm.org The formation of this metabolite is a pivotal step in the degradation sequence.
The proposed metabolic pathway for the degradation of 2,4,5-trimethoxybenzoic acid by Arthrobacter is initiated by the demethylation of two of the three methoxy groups, leading to the formation of 4-methoxygentisate. asm.org This intermediate then undergoes further enzymatic action to cleave the aromatic ring, a common strategy in the bacterial catabolism of aromatic compounds. The degradation of 4-methoxygentisic acid is expected to proceed to yield pyruvate (B1213749) and methoxymaleic acid. asm.org The methoxymaleic acid is then proposed to be hydrated enzymatically to yield oxaloacetic acid and methanol. asm.org
The following table summarizes the proposed biochemical conversion pathway of 2,4,5-trimethoxybenzoic acid by Arthrobacter.
| Metabolite | Chemical Formula | Role in Pathway |
| 2,4,5-Trimethoxybenzoic acid | C₁₀H₁₂O₅ | Starting Substrate |
| 4-Methoxygentisic acid | C₈H₈O₄ | Intermediate Metabolite |
| Pyruvic acid | C₃H₄O₃ | Product of Ring Fission |
| Methoxymaleic acid | C₅H₆O₅ | Product of Ring Fission |
| Oxaloacetic acid | C₄H₄O₅ | Final Product |
| Methanol | CH₄O | Final Product |
This table is based on the proposed metabolic pathway for the degradation of 2,4,5-trimethoxybenzoic acid by Arthrobacter. asm.org
Enzymatic Systems Involved in Biotransformation
The biotransformation of 2,4,5-trimethoxybenzoic acid is orchestrated by a series of specific enzymatic systems. While the complete enzymatic profile for the degradation pathway in Arthrobacter has not been fully detailed in the available literature, inferences can be drawn from the identified intermediates and established knowledge of aromatic catabolism.
The initial demethylation steps are critical. Bacterial O-demethylases are the primary enzymes responsible for cleaving the ether bonds of the methoxyl groups. asm.org These can include monooxygenases that require molecular oxygen and a reducing agent. asm.org For the subsequent cleavage of the aromatic ring of the intermediate, 4-methoxygentisate, a dioxygenase enzyme is implicated. asm.org Dioxygenases are crucial in aromatic catabolism as they incorporate both atoms of molecular oxygen into the substrate, leading to the opening of the stable benzene (B151609) ring.
In other bacterial systems, a variety of enzymes are known to participate in the degradation of methoxylated aromatic compounds. These include:
Rieske-type oxygenases: These are multi-component enzyme systems that catalyze the dihydroxylation of aromatic rings. port.ac.uk
Cytochrome P450 monooxygenases: A large and diverse group of heme-containing enzymes that can catalyze a variety of oxidative reactions, including O-demethylation. port.ac.uk
Tetrahydrofolate (THF)-dependent O-demethylases: These enzymes, such as LigM and DesA found in Sphingobium sp. SYK-6, represent a non-oxidative mechanism for demethylation. port.ac.uk
The conversion of methoxymaleic acid to oxaloacetic acid and methanol is proposed to be catalyzed by a hydratase enzyme. asm.org The following table outlines the likely classes of enzymes involved in the degradation of 2,4,5-trimethoxybenzoic acid based on the proposed pathway.
| Reaction Step | Enzyme Class (Probable) | Function |
| Demethylation of 2,4,5-Trimethoxybenzoic acid | O-demethylase (Monooxygenase/Hydratase) | Removal of methyl groups to form hydroxyl groups and methanol. |
| Ring fission of 4-Methoxygentisic acid | Dioxygenase | Cleavage of the aromatic ring. |
| Hydration of Methoxymaleic acid | Hydratase | Addition of water to form oxaloacetic acid and methanol. |
This table summarizes the probable enzymatic systems based on the proposed metabolic pathway in Arthrobacter and general knowledge of microbial aromatic degradation. asm.orgport.ac.uk
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Methyl 2,4,5-trimethoxybenzoate, both ¹H and ¹³C NMR have been used to confirm its substitution pattern and the presence of all expected functional groups. researchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. In a study, the ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). researchgate.net The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. researchgate.net The spectrum shows two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. researchgate.net Additionally, four singlets are observed in the upfield region, which are assigned to the protons of the three methoxy (B1213986) groups and the methyl ester group. researchgate.net
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.41 | s | 1H | Aromatic H |
| 6.54 | s | 1H | Aromatic H |
| 3.94 | s | 3H | Methoxy or Ester Methyl H |
| 3.91 | s | 3H | Methoxy or Ester Methyl H |
| 3.88 | s | 6H | Methoxy or Ester Methyl H |
| Data sourced from a study where the compound was synthesized and characterized. researchgate.net |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound was recorded at 100 MHz in CDCl₃. researchgate.net The data confirms the presence of eleven unique carbon atoms, including the carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the methoxy and methyl ester groups. researchgate.net
| Chemical Shift (δ, ppm) | Assignment |
| 165.9 | C=O (Ester) |
| 155.5 | Aromatic C-O |
| 153.4 | Aromatic C-O |
| 142.3 | Aromatic C-O |
| 114.1 | Aromatic C |
| 110.2 | Aromatic C-H |
| 97.4 | Aromatic C-H |
| 56.8 | Methoxy C |
| 56.2 | Methoxy C |
| 55.9 | Methoxy C |
| 51.7 | Ester Methyl C |
| Data sourced from a study where the compound was synthesized and characterized. researchgate.net |
2D NMR Spectroscopy: While 1D NMR provides fundamental structural information, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals and confirming connectivity. Based on the conducted searches, specific 2D NMR spectroscopic data for this compound were not available in the reviewed literature. However, in studies where related compounds were isolated, 2D NMR analysis was mentioned as a tool for structural elucidation of those related compounds. researchgate.net
Mass Spectrometry (MS and HRESIMS) for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In one study, the mass spectrum of this compound was reported, with a calculated mass-to-charge ratio (m/z) that corresponds to its molecular formula, C₁₁H₁₄O₅. researchgate.net This technique is crucial for confirming the molecular weight of the synthesized or isolated compound.
High-Resolution Mass Spectrometry (HRESIMS): High-Resolution Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula of a molecule. While HRMS has been used in studies involving derivatives of this compound, specific HRESIMS data for the title compound was not found in the performed searches. rsc.org
Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching of the ester and methoxy groups, and C-H stretching of the aromatic and methyl groups. While a study mentioned the acquisition of IR spectra for a series of compounds including this compound, the specific spectral data was not provided. rsc.org
Ultraviolet (UV) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV spectrum of this compound would show absorption maxima corresponding to its substituted benzene (B151609) ring system. However, based on the performed searches, specific UV spectroscopic data for this compound were not available in the reviewed literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details. A search of crystallographic databases and the scientific literature did not yield any published X-ray crystal structures for this compound.
Chromatographic Methods for Purity Assessment and Isolation (e.g., Column Chromatography, HPLC, TLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.
Column Chromatography and Thin-Layer Chromatography (TLC): In synthetic procedures, this compound has been purified using column chromatography on silica (B1680970) gel. researchgate.net Thin-layer chromatography (TLC) with UV light visualization is employed to monitor the progress of reactions and to identify the fractions containing the desired product during column chromatography. researchgate.net
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the separation, identification, and quantification of components in a mixture. In one study, this compound was identified as one of the compounds isolated from an endophytic fungus extract, and this identification was confirmed by matching HPLC retention times with an authentic standard. researchgate.netresearchgate.net However, the specific chromatographic conditions (e.g., column, mobile phase, flow rate) for the analysis of the pure compound were not detailed in the available literature. researchgate.netresearchgate.net
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode and affinity of a potential drug candidate, which are key determinants of its biological activity. nih.govnih.gov
In a typical molecular docking workflow, the three-dimensional structures of both the ligand (Methyl 2,4,5-trimethoxybenzoate) and the target protein are required. The protein structure is often obtained from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling. Docking algorithms then explore various possible conformations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity for each pose. jbcpm.comekb.eg The results of molecular docking simulations are typically presented as binding energy values (e.g., in kcal/mol) and a visual representation of the ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netmdpi.com
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, studies on structurally related methoxybenzoyl derivatives provide insights into its potential interactions. For instance, docking studies of other trimethoxybenzoyl compounds have shown that the methoxy (B1213986) groups can form crucial hydrogen bonds with amino acid residues in the active site of a protein. nih.govnih.gov The carbonyl group of the ester is also a potential hydrogen bond acceptor. The trimethoxy-substituted phenyl ring can participate in hydrophobic and π-stacking interactions with aromatic residues of the target protein. nih.gov
A hypothetical molecular docking simulation of this compound against a putative protein target could reveal the following types of interactions:
| Interaction Type | Potential Interacting Residues (Example) |
| Hydrogen Bond | Ser, Thr, Asn, Gln, His |
| Hydrophobic Interaction | Ala, Val, Leu, Ile, Phe, Trp |
| π-π Stacking | Phe, Tyr, Trp, His |
It is important to note that the actual interactions and binding affinity would be highly dependent on the specific topology and amino acid composition of the target protein's binding site.
Density Functional Theory (DFT) Applications for Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for determining the optimized geometry and conformational preferences of a molecule. nih.gov
For this compound, DFT calculations can provide valuable information about the spatial arrangement of its substituent groups, which in turn influences its chemical reactivity and biological activity. The key conformational features of this molecule are the rotational barriers around the C-O bonds of the methoxy groups and the C-C bond of the ester group.
Studies on the crystal structure of a closely related compound, methyl 3,4,5-trimethoxybenzoate (B1228286), have revealed that the methoxy groups and the methyl ester group can adopt specific orientations with respect to the benzene (B151609) ring to minimize steric hindrance and optimize electronic interactions. researchgate.net In the solid state, it has been observed that the methyl ester and the two meta-positioned methoxy groups are nearly coplanar with the aromatic ring, while the para-positioned methoxy group is almost perpendicular. researchgate.net
A DFT study would typically calculate the relative energies of different conformers, providing a quantitative measure of their stability. The dihedral angles defining the orientation of the key functional groups in the lowest energy conformer would be of particular interest.
| Dihedral Angle | Predicted Value (Illustrative) |
| C2-C1-C(O)-O | ~0° or ~180° |
| C1-C2-O-CH3 | Variable, dependent on steric and electronic effects |
| C3-C4-O-CH3 | Variable, dependent on steric and electronic effects |
| C4-C5-O-CH3 | Variable, dependent on steric and electronic effects |
These predicted dihedral angles from DFT studies can be compared with experimental data from X-ray crystallography, if available, to validate the computational model.
In Silico Prediction of Pharmacokinetic Parameters
The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. researchgate.netnih.gov These computational models allow for the early assessment of a compound's pharmacokinetic profile, helping to identify potential liabilities and guide the optimization of lead candidates. biointerfaceresearch.com
For this compound, various ADME parameters can be predicted using a range of software tools and web servers. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
| Pharmacokinetic Parameter | Predicted Value (Illustrative) | Interpretation |
| Molecular Weight ( g/mol ) | 226.23 | Complies with Lipinski's Rule (<500) |
| logP (Octanol/Water Partition Coefficient) | ~2.5 | Indicates good lipophilicity for membrane permeability |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (<10) |
| Caco-2 Permeability (nm/s) | Moderate to High | Suggests good intestinal absorption |
| Plasma Protein Binding (%) | Moderate | Influences the free concentration of the drug |
| Cytochrome P450 Inhibition | Potential inhibitor of certain isoforms (e.g., CYP2C9, CYP3A4) | Indicates potential for drug-drug interactions |
It is crucial to understand that these are theoretical predictions and require experimental validation. dergipark.org.tr The actual pharmacokinetic behavior of this compound in a biological system may vary.
High-Throughput Virtual Screening Methodologies for Compound Discovery
High-throughput virtual screening (HTVS) is a computational strategy used to screen vast libraries of chemical compounds against a specific biological target. nih.govrsc.org This approach allows for the rapid identification of potential "hit" compounds that can serve as starting points for drug discovery programs. nih.govnih.gov
The HTVS workflow typically involves several stages. Initially, a large compound database, which can contain millions of molecules, is filtered based on physicochemical properties to remove non-drug-like molecules. Subsequently, the remaining compounds are docked into the binding site of the target protein. The top-scoring compounds are then selected for further analysis, which may include more rigorous docking protocols, molecular dynamics simulations, and eventually, in vitro testing. nih.gov
This compound or its derivatives could be identified through an HTVS campaign. For instance, a virtual screen targeting a specific enzyme could identify a trimethoxybenzoate scaffold as a good fit for the active site. The screening process would rank compounds based on their predicted binding affinity and other parameters.
A study on the discovery of novel inhibitors for the tubulin-microtubule system employed a consensus virtual screening protocol. In this study, a database of natural products and their derivatives was screened, and a compound containing a trimethoxybenzoate moiety was identified as a potential hit. nih.gov This demonstrates how HTVS can pinpoint promising scaffolds from large and diverse chemical libraries.
The general steps in a high-throughput virtual screening campaign that could lead to the discovery of a compound like this compound are outlined below:
| Step | Description |
| 1. Library Preparation | A large library of chemical compounds is curated and prepared for screening. |
| 2. Target Preparation | The 3D structure of the biological target is prepared for docking. |
| 3. Ligand-Based or Structure-Based Screening | Compounds are filtered based on similarity to known actives or docked into the target's binding site. |
| 4. Hit Prioritization | Compounds are ranked based on scoring functions and visual inspection of binding modes. |
| 5. Post-Screening Analysis | Top-ranked hits undergo further computational analysis (e.g., ADME prediction, molecular dynamics). |
| 6. Experimental Validation | The most promising candidates are synthesized and tested in vitro. |
Through such a systematic screening process, this compound could be identified as a valuable lead compound for the development of new therapeutic agents.
Research Applications and Future Directions
Methyl 3,4,5-trimethoxybenzoate (B1228286) as a Key Synthetic Precursor in Medicinal Chemistry
Methyl 3,4,5-trimethoxybenzoate is a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. medchemexpress.comcphi-online.comchinachemnet.com Its substituted benzene (B151609) ring is a common feature in many biologically active molecules, making it a valuable precursor for drug development.
One of the most notable applications of methyl 3,4,5-trimethoxybenzoate is in the production of the antibacterial drug Trimethoprim (B1683648). medchemexpress.com Trimethoprim is an inhibitor of dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria. The trimethoxybenzyl group of Trimethoprim is derived from the 3,4,5-trimethoxybenzoate structure.
The compound also serves as the main raw material for the synthesis of Trimetozine, an anxiolytic agent, and Trimebutine Maleate, a drug used to treat gastrointestinal disorders. cphi-online.comchemicalbook.com Furthermore, it is a precursor to 3,4,5-Trimethoxybenzoic acid, which itself is a key intermediate in the synthesis of various active pharmaceutical ingredients. geetauniversity.edu.in
The utility of methyl 3,4,5-trimethoxybenzoate extends to the total synthesis of complex natural products with significant biological activity. For instance, it is a commercially available starting material in the multi-step synthesis of (−)-Steganacin, a dibenzocyclooctadiene lignan (B3055560) with potent antiproliferative activity against certain cancer cell lines. acs.org The synthesis involves modifying the methyl 3,4,5-trimethoxybenzoate core to build the complex biphenyl (B1667301) system and the eight-membered ring characteristic of (−)-Steganacin. acs.org
Derivatives of methyl 3,4,5-trimethoxybenzoate have also been investigated for other therapeutic properties. Studies have shown that related compounds, such as methyl 3,4,5-trimethoxycinnamate (B1233958) and ethyl 3,4,5-trimethoxycinnamate, exhibit antimelanogenic and antioxidant effects, suggesting their potential as novel hypopigmenting agents. koreascience.krresearchgate.net
Table 1: Examples of Bioactive Molecules Synthesized from Methyl 3,4,5-trimethoxybenzoate
| Precursor | Synthesized Molecule | Therapeutic Area/Activity |
| Methyl 3,4,5-trimethoxybenzoate | Trimethoprim medchemexpress.com | Antibacterial |
| Methyl 3,4,5-trimethoxybenzoate | Trimetozine cphi-online.com | Anxiolytic |
| Methyl 3,4,5-trimethoxybenzoate | Trimebutine Maleate chemicalbook.com | Gastrointestinal Motility Regulator |
| Methyl 3,4,5-trimethoxybenzoate | (−)-Steganacin acs.org | Anticancer |
| Methyl 3,4,5-trimethoxybenzoate | Methyl 3,4,5-trimethoxycinnamate koreascience.kr | Antimelanogenic, Antioxidant |
Development of Chemical Probes and Biological Tools
While direct applications of methyl 3,4,5-trimethoxybenzoate as a chemical probe are not extensively documented, its structural framework is integral to the synthesis of molecules that can be used to investigate biological systems. The trimethoxyphenyl motif is present in compounds designed to interact with specific biological targets, allowing for the study of their function and role in disease.
The development of derivatives from this scaffold can lead to the creation of molecular probes. For example, by incorporating fluorescent tags or reactive groups onto the trimethoxybenzoate ring, researchers could potentially create tools to visualize and identify protein targets or to study enzymatic mechanisms. The synthesis of various derivatives, such as nitrated or halogenated forms of methyl 3,4,5-trimethoxybenzoate, demonstrates the chemical tractability of this scaffold for creating more complex functional molecules. researchgate.net These derivatives could serve as intermediates for the attachment of reporter groups, making them suitable for use as biological tools.
Innovations in Radiocontrast Agent Development using Derivatives
A significant area of innovation involving the trimethoxybenzoate scaffold is the development of novel radiocontrast agents for enhanced medical imaging. mdpi.com Iodinated contrast media (ICM) are essential for visualizing vascular structures and organs in X-ray-based imaging techniques like computed tomography (CT). nih.govfda.govradiopaedia.org
Researchers have synthesized a novel, water-soluble, diiodine-substituted derivative named Sodium 2,6-DiIodo-3,4,5-TriMethoxyBenzoate (NaDITMB). mdpi.com This compound was developed from 3,4,5-trimethoxybenzoic acid (eudesmic acid), the parent acid of methyl 3,4,5-trimethoxybenzoate. The rationale behind this innovation is to create alternative contrast agents, potentially for use in experimental phantom studies, to improve the optimization of new breast imaging techniques. mdpi.com The synthesis involves the iodination of the trimethoxybenzoic acid ring, a reaction that highlights the potential of this scaffold to carry heavy atoms like iodine, which are necessary for X-ray attenuation. researchgate.net
The development of NaDITMB from a natural product derivative represents a move towards creating new contrast agents that could offer different properties compared to existing clinical options like Omnipaque®. mdpi.com This research opens the door for further exploration of the trimethoxybenzoate scaffold in designing next-generation imaging agents.
Table 2: Derivative for Radiocontrast Agent Development
| Parent Scaffold | Derivative | Application |
| 3,4,5-Trimethoxybenzoic Acid | Sodium 2,6-DiIodo-3,4,5-TriMethoxyBenzoate (NaDITMB) mdpi.com | Experimental X-ray Contrast Agent |
Emerging Research Areas and Unexplored Potentials of the Trimethoxybenzoate Scaffold
The trimethoxybenzoate scaffold continues to be a fertile ground for new discoveries in medicinal chemistry and materials science. Emerging research is focused on leveraging its unique chemical properties to access novel molecular architectures with diverse biological activities.
Antioxidant and Dermatological Applications: Research into trimethoxybenzene derivatives, including methyl 3,4,5-trimethoxybenzoate, has revealed significant antioxidant and antimelanogenic properties. koreascience.krresearchgate.net These findings suggest a potential for developing new topical agents for skin conditions related to oxidative stress and hyperpigmentation. The ability of these compounds to inhibit tyrosinase, a key enzyme in melanin (B1238610) production, points to a promising avenue for cosmetic and therapeutic applications. koreascience.kr
Anticancer and Anti-inflammatory Agents: The trimethoxyphenyl group is a well-known pharmacophore found in many potent anticancer agents, such as combretastatin. The use of methyl 3,4,5-trimethoxybenzoate and its parent acid as building blocks for new heterocyclic compounds with potential anti-inflammatory and anticancer activities is an active area of investigation. geetauniversity.edu.in Multi-component reactions are being employed to create libraries of complex molecules based on this scaffold for biological screening. nih.gov
Development of Novel Synthetic Methodologies: The chemical community continues to develop more efficient and environmentally friendly methods for synthesizing methyl 3,4,5-trimethoxybenzoate and its derivatives. chemicalbook.comgoogle.com These innovations not only facilitate the production of known drugs but also enable the exploration of new chemical space around the trimethoxybenzoate core.
The full potential of the trimethoxybenzoate scaffold remains to be unlocked. Future research will likely focus on synthesizing novel derivatives with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. Its role as a versatile synthetic platform ensures its continued importance in the quest for new medicines and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
